molecular formula C17H13N7OS2 B363298 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 690246-21-0

2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B363298
CAS No.: 690246-21-0
M. Wt: 395.5g/mol
InChI Key: UVRGKMOSEKULHP-UHFFFAOYSA-N
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Description

2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a complex organic compound that features both tetrazole and thiadiazole moieties. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves the reaction of 2-chloracetanilide with 1-phenyl-1H-tetrazol-5-thiol under microwave irradiation . This method is efficient and yields the desired product with high purity. The reaction conditions include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions typically involve strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while reduction of nitro groups would produce amines.

Scientific Research Applications

2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-phenyl-1H-tetrazol-5-yl)thioacetamide
  • N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
  • 1-phenyl-1H-tetrazole-5-thiol

Uniqueness

2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is unique due to the combination of tetrazole and thiadiazole moieties in a single molecule

Properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7OS2/c25-14(18-16-19-15(21-27-16)12-7-3-1-4-8-12)11-26-17-20-22-23-24(17)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRGKMOSEKULHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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